molecular formula C16H20N4OS2 B2441417 2-(benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide CAS No. 2097873-35-1

2-(benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide

Cat. No.: B2441417
CAS No.: 2097873-35-1
M. Wt: 348.48
InChI Key: YOPKTQLXEOKYQX-UHFFFAOYSA-N
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Description

The compound “2-(benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide” is a chemical compound that has been studied for various applications. It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that is a common and integral feature of a variety of natural products and medicinal agents . The 1,3,4-thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Synthesis Analysis

The synthesis of this compound has been described in the literature. For example, one study described a series of 2- (1- (1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as selective GLS1 inhibitors . Systematic exploration of the structure-activity relationship through introducing the hydrophilic skeleton and different chains based on BPTES led to the discovery of the superior derivative compound .


Molecular Structure Analysis

The 1,3,4-thiadiazole nucleus is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .


Chemical Reactions Analysis

The 1,3,4-thiadiazole derivatives have been shown to have a broad spectrum of pharmacological activities that can be classified into various categories . Extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents .

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated the synthesis and characterization of related compounds, highlighting their structural properties and potential for forming centrosymmetric dimers via hydrogen bonds. This structural information is crucial for understanding the reactivity and potential applications of these compounds in medicinal chemistry and materials science (Ismailova et al., 2014).

Pharmaceutical Research and Development

Compounds related to 2-(benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide have been explored for their therapeutic potential, including their roles as potent inhibitors in targeting specific enzymes and receptors. This includes their use in investigating metabolic stability and potential as drug candidates in the treatment of various diseases (Stec et al., 2011).

Antitumor and Antioxidant Evaluation

Several studies have synthesized and evaluated derivatives for their antitumor and antioxidant activities, indicating the potential of these compounds in cancer research and therapy. This research includes efforts to establish new candidates with improved activities, demonstrating promising results in cytotoxicity and antioxidant evaluations (Hamama et al., 2013).

Antimicrobial Applications

The antimicrobial activities of these compounds have been assessed, showing efficacy against pathogenic bacteria and fungi. This suggests their potential use in developing new antimicrobial agents to combat resistant microbial strains (Mokhtari & Pourabdollah, 2013).

Enzyme Inhibition for Therapeutic Applications

Research into enzyme inhibitors has identified these compounds as potential therapeutic agents. They have been evaluated for their inhibitory effects on specific enzymes, offering insights into their utility in treating diseases associated with enzyme dysfunction (Khalid et al., 2014).

Properties

IUPAC Name

2-benzylsulfanyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS2/c21-16(12-22-11-13-4-2-1-3-5-13)18-14-6-8-20(9-7-14)15-10-17-23-19-15/h1-5,10,14H,6-9,11-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPKTQLXEOKYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CSCC2=CC=CC=C2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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